![molecular formula C13H13ClN2O B1481086 4-Chloro-2-methyl-6-(1-phenoxyethyl)pyrimidine CAS No. 2098049-11-5](/img/structure/B1481086.png)
4-Chloro-2-methyl-6-(1-phenoxyethyl)pyrimidine
Overview
Description
4-Chloro-2-methyl-6-(1-phenoxyethyl)pyrimidine (CMPE) is a synthetic pyrimidine derivative with a wide range of applications in the scientific research field. It is a heterocyclic compound that consists of a nitrogen atom and four other atoms, with a chlorine atom at the fourth position. CMPE is a relatively new compound and has been used in various scientific research studies for its unique properties. It has been used in various fields such as biochemistry, physiology, and pharmacology.
Scientific Research Applications
Medicinal Chemistry: Antiviral Agents
The pyrimidine scaffold is a key component in the synthesis of antiviral agents. Compounds derived from pyrimidine have been shown to exhibit anti-HIV activity, targeting the Human Immunodeficiency Virus which attacks the immune system . The structural versatility of pyrimidine derivatives allows for the development of various pharmacophores that can be optimized for enhanced activity against viral infections.
Pharmacology: Cancer Therapeutics
In pharmacology, pyrimidine derivatives are utilized in the design of cancer therapeutics. They serve as CDK2 inhibitors, which are crucial in the targeted treatment of cancer by selectively inhibiting tumor cell growth . The ability to modify the pyrimidine core structure enables the creation of compounds with improved drug-like properties and ADME-Tox profiles.
Materials Science: Fungicidal Properties
Pyrimidine derivatives have been synthesized with fungicidal activities, showing potential as agricultural fungicides . Their ability to combat phytopathogenic fungi makes them valuable in the development of new classes of antifungal agents, which can be more potent than existing commercial fungicides.
Organic Synthesis: Building Blocks
Pyrimidine derivatives act as versatile intermediates in organic synthesis. They can undergo various chemical reactions, such as nucleophilic substitution and electrophilic aromatic substitution, making them valuable building blocks for the synthesis of complex organic molecules .
Biological Chemistry: Nucleic Acid Components
The pyrimidine ring is a fundamental component of nucleic acids, such as uracil, thymine, and cytosine . Its presence in DNA and RNA underlines its importance in genetic material and its prebiotic significance to living cells, making it a subject of study in biological chemistry and the origin of life theories.
properties
IUPAC Name |
4-chloro-2-methyl-6-(1-phenoxyethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-9(17-11-6-4-3-5-7-11)12-8-13(14)16-10(2)15-12/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMUXMFAJLSTMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C(C)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-6-(1-phenoxyethyl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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